molecular formula C14H12N2O8S2 B8752622 4-Nitro-4'-aminostilbene-2,2'-disulfonic acid

4-Nitro-4'-aminostilbene-2,2'-disulfonic acid

Cat. No. B8752622
M. Wt: 400.4 g/mol
InChI Key: GHBWBMDGBCKAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04348335

Procedure details

An aqueous solution of the disodium salt of 4,4'-dinitro-stilbene-2,2'-disulphonic acid is treated with an equivalent amount, relative to the nitro group to be reduced, of sodium bisulphide solution at 75°-85° C., ammonia being added. The course of the reaction can be followed by known analytical methods. When the partial reduction has ended, the 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid formed is isolated as the disodium salt or as an inner salt. The amount of 4,4'-diamino-stilbene-2,2'-disulphonic acid contained as an impurity is less than 1% and the residual content of 4,4'-dinitro-stilbene-2,2'-disulphonic acid is less than 0.1%. 4-Nitro-4'-aminostilbene-2,2'-disulphonic acid is a known intermediate product for dyestuffs.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na][Na].[N+:3]([C:6]1[CH:7]=[C:8]([S:27]([OH:30])(=[O:29])=[O:28])[C:9]([CH:12]=[CH:13][C:14]2[C:15]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:16][C:17]([N+:20]([O-:22])=[O:21])=[CH:18][CH:19]=2)=[CH:10][CH:11]=1)([O-])=O.[Na].N>>[N+:20]([C:17]1[CH:16]=[C:15]([S:23]([OH:26])(=[O:24])=[O:25])[C:14]([CH:13]=[CH:12][C:9]2[C:8]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:7][C:6]([NH2:3])=[CH:11][CH:10]=2)=[CH:19][CH:18]=1)([O-:22])=[O:21] |^1:30|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The course of the reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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